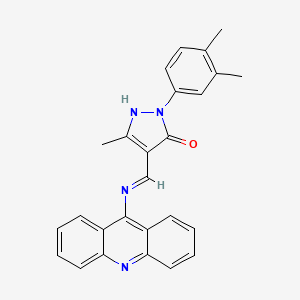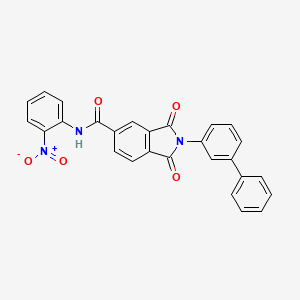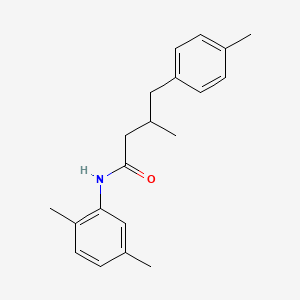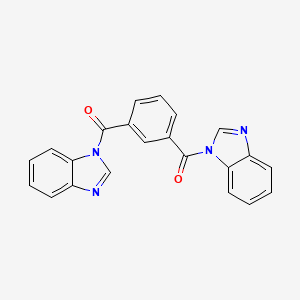
4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one is a complex organic compound that features a combination of acridine, pyrazolone, and dimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials may include acridine derivatives, substituted benzaldehydes, and pyrazolone derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining acridine derivatives with substituted benzaldehydes under acidic or basic conditions to form intermediate compounds.
Cyclization Reactions: Formation of the pyrazolone ring through cyclization reactions involving hydrazine derivatives and diketones.
Final Coupling: Coupling the intermediate compounds to form the final product under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to facilitate reactions and purification processes.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.
化学反応の分析
Types of Reactions
4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Intercalating into DNA strands and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
Acridine Derivatives: Compounds with similar acridine structures, such as acridine orange.
Pyrazolone Derivatives: Compounds with similar pyrazolone structures, such as antipyrine.
Dimethylphenyl Derivatives: Compounds with similar dimethylphenyl structures, such as xylene derivatives.
Uniqueness
4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one is unique due to its combination of acridine, pyrazolone, and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O/c1-16-12-13-19(14-17(16)2)30-26(31)22(18(3)29-30)15-27-25-20-8-4-6-10-23(20)28-24-11-7-5-9-21(24)25/h4-15,29H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZCDMBHZTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C4C=CC=CC4=NC5=CC=CC=C53)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL](/img/structure/B4942030.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate](/img/structure/B4942042.png)
![Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4942050.png)

![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)

![[Chloromethyl(methoxy)phosphoryl]oxybenzene](/img/structure/B4942091.png)
![Diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate](/img/structure/B4942097.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B4942119.png)
![2-chloro-N-(3,5-dimethylphenyl)-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4942124.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4942132.png)

